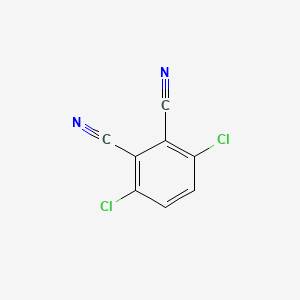

3,6-Dichlorophthalonitrile

CAS No.:

Cat. No.: VC17475257

Molecular Formula: C8H2Cl2N2

Molecular Weight: 197.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H2Cl2N2 |

|---|---|

| Molecular Weight | 197.02 g/mol |

| IUPAC Name | 3,6-dichlorobenzene-1,2-dicarbonitrile |

| Standard InChI | InChI=1S/C8H2Cl2N2/c9-7-1-2-8(10)6(4-12)5(7)3-11/h1-2H |

| Standard InChI Key | RSKSHEHZUXLZHF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1Cl)C#N)C#N)Cl |

Introduction

Chemical and Structural Properties

Molecular Architecture

3,6-Dichlorophthalonitrile belongs to the phthalonitrile family, featuring a benzene ring substituted with two chlorine atoms and two nitrile (-CN) groups. The chlorine atoms occupy the 3- and 6-positions, creating a symmetrical structure that enhances thermal stability and electronic properties . The nitrile groups facilitate further functionalization via cyclotetramerization, a key step in phthalocyanine synthesis .

Table 1: Fundamental Properties of 3,6-Dichlorophthalonitrile

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₂Cl₂N₂ | |

| Molecular Weight (g/mol) | 197.02 | |

| CAS Number | Not specified in available data | — |

| Density | Not reported | — |

| Melting Point | Not reported | — |

The absence of melting point and density data in publicly accessible literature highlights gaps in characterization, likely due to its primary role as an intermediate rather than an end-product .

Electronic and Reactivity Profile

The chlorine substituents exert a strong electron-withdrawing effect, polarizing the aromatic ring and activating it toward nucleophilic substitution reactions. This electronic configuration also stabilizes radical intermediates, making the compound suitable for polymerization or coordination chemistry . Nitrile groups provide sites for cyclization, enabling the formation of phthalocyanines—a class of compounds with extensive π-conjugation .

Industrial and Research Applications

Phthalocyanine Synthesis

Phthalocyanines (Pcs) are macrocyclic compounds with applications in dyes, photodynamic therapy, and organic electronics. 3,6-Dichlorophthalonitrile serves as a precursor for metal-free or metallophthalocyanines, where the chlorine substituents influence optical and electrochemical properties . For instance, octa-substituted Pcs derived from 3,6-dihalophthalonitriles exhibit enhanced solubility and tunable bandgaps, making them ideal for organic photovoltaics .

Pharmaceutical Intermediates

Chlorinated phthalonitriles are explored in drug development for their ability to coordinate metal ions, which can enhance bioactivity. While specific studies on 3,6-dichlorophthalonitrile are lacking, structurally similar compounds show antitumor and antimicrobial properties .

Catalysis and Materials Science

The compound’s electron-deficient aromatic ring makes it a candidate for catalytic substrates or ligands in transition-metal complexes. For example, palladium complexes of chlorinated phthalonitriles could catalyze cross-coupling reactions .

Challenges and Future Directions

Synthesis Optimization

Current methods for dibromo analogues achieve ~80% yields , but chlorine’s smaller atomic size and higher reactivity may necessitate modified conditions. Solvent selection, temperature control, and halogenation agents (e.g., using SOCl₂ instead of Cl₂) require systematic study.

Expanding Application Horizons

Further research could explore:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume